1H-Indazole-3-carboxylic acid, 1-(3,4-dichlorobenzyl)-
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Overview
Description
1-[(3,4-dichlorophenyl)methyl]-3-indazolecarboxylic acid is a member of indazoles.
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of 1H-Indazole-3-carboxylic acid derivatives, such as 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, has been studied, revealing that it crystallizes in a triclinic space group. This structure is significant for understanding its chemical and physical properties, essential in pharmaceutical applications (Hu Yong-zhou, 2008).
Antispermatogenic Activity
Some derivatives of 1H-Indazole-3-carboxylic acid have shown potent antispermatogenic activity, suggesting their potential use in male contraception. Compounds like 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid have been studied for their effects on testicular weight and inhibition of spermatogenesis (Corsi & Palazzo, 1976).
Male Contraception
Derivatives based on 1H-Indazole-3-carboxylic acid, such as 1-(2,4-dichlorobenzyl)-indazole-3-carbohydrazide and 1-(2,4-dichlorobenzyl)-indazole-3-acrylic acid, are being explored as oral contraceptives for men. These compounds work by affecting the Sertoli-germ cell adherens junctions in the testis, leading to germ cell loss from the seminiferous epithelium, without impacting the hypothalamus-pituitary-testicular axis (Cheng et al., 2002).
Anti-inflammatory and Analgesic Activity
1H-Indazole-3-carboxylic acid and its derivatives have been synthesized and evaluated for anti-inflammatory and analgesic activities. These compounds have shown promising results in reducing inflammation and pain, opening avenues for new therapeutic agents (Reddy et al., 2015).
Improved Synthesis
Research has been conducted to improve the synthesis process of 1H-indazole-3-carboxylic acid, leading to more efficient and cost-effective methods. These advancements are crucial for the large-scale production of this compound and its derivatives (Rao Er-chang, 2006).
Anticancer Potential
1H-Indazole-3-carboxylic acid derivatives, such as lonidamine, have been investigated for their anticancer properties, particularly in the treatment of colon carcinoma. The mechanism involves impacting mitochondria and glucose metabolism, showing significant potential in cancer therapy (Fuchs, 2008).
Properties
CAS No. |
50264-68-1 |
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Molecular Formula |
C15H10Cl2N2O2 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-6-5-9(7-12(11)17)8-19-13-4-2-1-3-10(13)14(18-19)15(20)21/h1-7H,8H2,(H,20,21) |
InChI Key |
DGRMEXOCSJEPGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=CC(=C(C=C3)Cl)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=CC(=C(C=C3)Cl)Cl)C(=O)O |
50264-68-1 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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